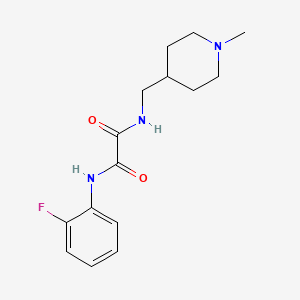

3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

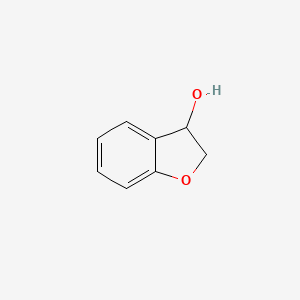

3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Vibrational Spectroscopic Studies and Chemical Analysis

Research on similar quinazoline derivatives has explored their spectroscopic characteristics, molecular geometry, and electronic properties. For instance, the study of 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione demonstrated the use of vibrational spectroscopy (FT-IR and FT-Raman) and density functional methods to analyze molecular vibrations, hyperpolarizability, and electronic transitions within the molecule (Sebastian et al., 2015). Such studies highlight the importance of quinazoline derivatives in understanding molecular properties that are crucial in the development of chemotherapeutic agents.

Synthesis and Biological Activity

Quinazoline and oxadiazole derivatives have been synthesized and evaluated for their biological activities, including cytotoxic properties against various cancer cell lines. For example, the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties was investigated for antitumor activity, demonstrating the potential of these compounds in cancer research (Maftei et al., 2013).

Environmental and Synthetic Chemistry

Research on related compounds also includes environmentally friendly synthesis methods and the exploration of chemical reactivity. For example, L-Proline-catalyzed sequential four-component protocols have been developed for synthesizing complex heterocyclic compounds, demonstrating the potential for green chemistry applications (Rajesh et al., 2011).

Neuropharmacology

Some studies have explored the neuropharmacological potential of quinazoline derivatives, highlighting their ability to act as selective antagonists for specific receptors, which could be relevant for developing new treatments for neurological disorders (Colotta et al., 2004).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the intermediate compounds, followed by their coupling to form the final product.", "Starting Materials": [ "3-nitrobenzoic acid", "m-toluidine", "ethyl 2-bromoacetate", "2-amino-4-phenylquinazoline", "sodium hydride", "triethylamine", "thionyl chloride", "sodium azide", "copper(I) iodide", "sodium ascorbate", "acetic acid", "sodium hydroxide", "acetic anhydride", "methyl iodide", "sodium methoxide", "palladium on carbon", "3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid", "N,N-dimethylformamide", "N,N-diisopropylethylamine", "1,3-dicyclohexylcarbodiimide", "triethylamine", "dichloromethane", "diethyl ether", "methanol", "water" ], "Reaction": [ "Synthesis of ethyl 2-(3-nitrobenzoyl)acetate from 3-nitrobenzoic acid and ethyl 2-bromoacetate using sodium hydride and triethylamine as catalysts", "Reduction of ethyl 2-(3-nitrobenzoyl)acetate to ethyl 2-(3-aminobenzoyl)acetate using palladium on carbon as a catalyst", "Synthesis of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid from m-toluidine, thionyl chloride, and sodium azide", "Synthesis of 3-(m-tolyl)-1,2,4-oxadiazole-5-methanol from 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid and sodium methoxide", "Synthesis of 3-(m-tolyl)-1,2,4-oxadiazole-5-methyl iodide from 3-(m-tolyl)-1,2,4-oxadiazole-5-methanol and methyl iodide", "Synthesis of 3-(m-tolyl)-1,2,4-oxadiazole-5-ylmethylamine from 3-(m-tolyl)-1,2,4-oxadiazole-5-methyl iodide and sodium azide using copper(I) iodide and sodium ascorbate as catalysts", "Synthesis of 3-phenethyl-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 2-amino-4-phenylquinazoline, 3-(m-tolyl)-1,2,4-oxadiazole-5-ylmethylamine, acetic anhydride, and N,N-diisopropylethylamine using 1,3-dicyclohexylcarbodiimide as a catalyst and dichloromethane as a solvent" ] } | |

| 1105249-67-9 | |

Molekularformel |

C26H22N4O3 |

Molekulargewicht |

438.487 |

IUPAC-Name |

1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C26H22N4O3/c1-18-8-7-11-20(16-18)24-27-23(33-28-24)17-30-22-13-6-5-12-21(22)25(31)29(26(30)32)15-14-19-9-3-2-4-10-19/h2-13,16H,14-15,17H2,1H3 |

InChI-Schlüssel |

LQZBJMPOCWRRKT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2930283.png)

![(2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2930286.png)

![(1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate](/img/structure/B2930289.png)

![2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2930296.png)

![2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(1,1-dioxothiolan-3-yl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2930297.png)

![3-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2930298.png)